molecular formula C20H25ClN4O2 B2489928 N'-(4-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 899956-69-5

N'-(4-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

Cat. No.: B2489928
CAS No.: 899956-69-5
M. Wt: 388.9
InChI Key: BCCFWAHPHHIFAK-UHFFFAOYSA-N
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Description

N’-(4-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a complex organic compound that features a chlorophenyl group and multiple dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the chlorophenyl intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the desired functional groups.

    Introduction of the dimethylamino groups: This can be achieved through nucleophilic substitution reactions using dimethylamine.

    Coupling reactions: The final step may involve coupling the intermediates to form the ethanediamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or alter its reactivity.

    Reduction: Reduction reactions can modify the compound’s electronic properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]ethanediamide
  • N’-(4-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(methylamino)phenyl]ethyl]ethanediamide

Uniqueness

N’-(4-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-24(2)17-11-5-14(6-12-17)18(25(3)4)13-22-19(26)20(27)23-16-9-7-15(21)8-10-16/h5-12,18H,13H2,1-4H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCFWAHPHHIFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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